5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-9-10(12(15)16)14-11(13-9)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDMTIOUKDGVLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156729-69-9 | |
| Record name | 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Biology: It serves as a ligand in biochemical studies, interacting with various enzymes and receptors. Medicine: Industry: It is utilized in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing biological processes. The phenyl group enhances binding affinity to biological targets, while the carboxylic acid group can form hydrogen bonds, further stabilizing interactions.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Comparisons
Key Observations:
- Position 2 Substituents: The phenyl group in the target compound contrasts with bulkier substituents (e.g., trifluoromethoxy-phenyl in or dimethylphenyl in ).
- Position 5 Modifications: Ethyl (target) vs. methyl () or nitro () groups.
- Carboxylic Acid vs. Esters : The carboxylic acid moiety (target) offers hydrogen-bonding capacity for target interactions, whereas ester derivatives (e.g., ) serve as prodrugs with improved oral bioavailability .
Functional Group Effects
- Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethoxy () and nitro () groups are electron-withdrawing, increasing the imidazole ring’s acidity and altering binding affinity. The ethyl (electron-donating) and phenyl (π-π interactions) groups in the target compound favor hydrophobic interactions.
Biological Activity
5-Ethyl-2-phenyl-1H-imidazole-4-carboxylic acid is a compound belonging to the imidazole family, characterized by its unique structural features that confer various biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound has a five-membered imidazole ring with an ethyl group at the 5th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position. The compound can be synthesized through classical methods involving the condensation of ethylamine with phenylglyoxal, followed by cyclization under acidic conditions. Modern synthetic routes utilize transition metal catalysts to enhance efficiency and yield.
Target Interaction
Imidazole derivatives, including this compound, are known to interact with various biological targets such as enzymes and receptors. The compound may inhibit enzyme activities, thus altering biochemical pathways critical for cellular functions.
Mode of Action
The compound's mode of action involves non-covalent interactions like hydrogen bonding and hydrophobic effects. It can inhibit specific enzymes involved in metabolic pathways, leading to significant changes in cellular processes. For instance, it has been noted to inhibit proteasome assembly, essential for protein degradation .
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial : Demonstrated effectiveness against various bacterial strains.
- Antitumor : Shows potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Reduces inflammation markers in vitro and in vivo.
- Antiviral : Exhibits activity against viral infections by disrupting viral replication .
In Vitro Studies
Research has shown that this compound can modulate signaling pathways associated with cell growth and differentiation. For example, studies indicate that low doses improve cognitive functions in rodent models, while higher doses may lead to neurotoxicity.
In Vivo Studies
In animal models, the pharmacokinetics of this compound reveal its absorption and distribution characteristics. It is primarily metabolized by cytochrome P450 enzymes into various metabolites, influencing its therapeutic efficacy .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for determining its therapeutic potential. Factors such as chemical structure, formulation, and route of administration significantly affect these properties. The presence of the ethyl group enhances metabolic stability and lipophilicity.
Comparative Analysis
| Property | This compound | Similar Compounds |
|---|---|---|
| Chemical Structure | Imidazole with ethyl and phenyl substituents | Other imidazoles |
| Biological Activity | Antimicrobial, antitumor | Varies widely among derivatives |
| Mechanism of Action | Enzyme inhibition | Varies; some target different enzymes |
| Pharmacokinetics | Metabolized by CYP450 | Depends on specific structural features |
Preparation Methods
Preparation via α-Halooxaloacetate Esters and Amidines
A patented method for preparing related imidazole-5-carboxylate esters involves reacting α-chlorooxaloacetate diethyl esters with amidines such as butamidine or its acid salts. This approach is characterized by:
- Short synthetic route : Typically three steps from α-chlorooxaloacetate diethyl ester
- Mild reaction conditions : Avoids harsh reagents like concentrated sulfuric acid or fuming nitric acid
- High product yield : Efficient conversion with minimal by-products
- Environmental friendliness : Reduced pollution due to mild reagents and conditions
Though this patent specifically describes 4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylic acid ethyl ester, the methodology can be adapted for 5-ethyl-2-phenyl substitution by selecting appropriate amidines and α-halo precursors.
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | α-chlorooxaloacetate diethyl ester + amidine (e.g., butamidine) | Mild temperature, solvent (e.g., ethanol) | Cyclization to imidazole-5-carboxylate ester |
| 2 | Optional functional group modification | Mild oxidation or hydrolysis | Formation of carboxylic acid |
| 3 | Purification | Crystallization or chromatography | Pure 5-substituted imidazole-4-carboxylic acid derivative |
This method benefits from the use of readily available starting materials and avoids difficult temperature control and oxidative ring-opening side reactions seen in older methods.
Preparation via α-Isocyanoacetate Esters and Imidoyl Chlorides
Another modern and versatile method involves the cycloaddition of α-isocyanoacetate esters with imidoyl chlorides derived from anilines and acyl chlorides. This approach is particularly effective for synthesizing 1,5-diaryl-1H-imidazole-4-carboxylate esters, which can be hydrolyzed to the corresponding carboxylic acids.
- Mild reaction conditions : Room temperature or slightly elevated temperatures
- Good yields : Efficient formation of imidazole ring with diverse substitution patterns
- Versatility : Allows introduction of various aryl and alkyl groups at C2 and C5 positions
- Facile conversion : Esters can be hydrolyzed to carboxylic acids or converted to carbohydrazides
| Step | Reactants | Conditions | Outcome |
|---|---|---|---|
| 1 | Acyl chloride + aniline derivative | Room temperature, base (e.g., triethylamine) | Formation of amide intermediate |
| 2 | Amide intermediate + POCl3 or similar | Conversion to imidoyl chloride | |
| 3 | Imidoyl chloride + ethyl isocyanoacetate | Cycloaddition in DMF or similar solvent, base-mediated | Formation of 1,5-disubstituted imidazole-4-carboxylate ester |
| 4 | Hydrolysis | Acidic or basic hydrolysis | 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid |
This methodology has been demonstrated in literature for related compounds and can be adapted for 5-ethyl-2-phenyl substitution by choosing phenyl-substituted imidoyl chlorides and ethyl isocyanoacetate.
Comparative Analysis of Preparation Methods
| Feature | α-Halooxaloacetate + Amidine Method | α-Isocyanoacetate + Imidoyl Chloride Method |
|---|---|---|
| Starting Materials | α-chlorooxaloacetate esters, amidines | Acyl chlorides, anilines, ethyl isocyanoacetate |
| Reaction Steps | ~3 steps | 3-4 steps |
| Reaction Conditions | Mild, environmentally friendly | Mild to moderate, requires base and chlorinating agents |
| Yield | High, with fewer by-products | Good yields reported |
| Substitution Flexibility | Good for alkyl substitutions | Good for aryl and alkyl substitutions |
| Environmental Impact | Low pollution, no harsh acids | Moderate, some chlorinating agents used |
| Scalability | Industrially feasible | Suitable for laboratory and scale-up synthesis |
Detailed Research Findings
- The α-halooxaloacetate route avoids high cyclization temperatures and oxidative ring-opening side reactions, which are problematic in older methods.
- The isocyanoacetate route allows for precise control over substitution patterns via selection of imidoyl chlorides, enabling the synthesis of diaryl and alkylaryl imidazoles with high regioselectivity.
- Both methods enable conversion of ester intermediates to the target carboxylic acid via straightforward hydrolysis.
- Purification typically involves recrystallization or chromatographic techniques to achieve high purity (>95%).
- Reaction monitoring by NMR and HPLC ensures control over regioselectivity and product formation.
Summary Table: Preparation Methods for this compound
| Method | Key Reactants | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| α-Halooxaloacetate + Amidine | α-chlorooxaloacetate diethyl ester, ethyl-substituted amidine | Mild temp, ethanol or similar solvent | Short route, mild conditions, eco-friendly | Requires suitable amidine synthesis |
| α-Isocyanoacetate + Imidoyl Chloride | Ethyl isocyanoacetate, phenyl-substituted imidoyl chloride | Base, DMF, room temp to 40°C | Versatile substitution, good yields | Multi-step preparation of imidoyl chloride |
This detailed analysis of preparation methods for this compound highlights two main synthetic strategies, each with distinct advantages. Selection depends on available starting materials, desired substitution patterns, and scale of synthesis. Both methods offer efficient, mild, and relatively green routes to this valuable imidazole derivative.
Q & A
Q. What are the optimal synthetic routes for 5-ethyl-2-phenyl-1H-imidazole-4-carboxylic acid, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves cyclocondensation or multi-step reactions using precursors like ethyl acetoacetate or phenylhydrazine derivatives. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction kinetics .
- Temperature/pH control : Reactions often require reflux (100–120°C) and pH adjustment to minimize side products .
- Catalysts : Copper(II) oxide or sodium acetate may improve regioselectivity and yield .
Example protocol: Combine precursors in DMSO under reflux for 3–5 hours, followed by acidification to precipitate the product.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., ethyl and phenyl groups) via chemical shifts and coupling patterns.
- HPLC-MS : Validates purity and molecular ion ([M+H]⁺) using reverse-phase C18 columns with acetonitrile/water gradients.
- FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and imidazole ring vibrations .
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
- Methodological Answer :
- Solvent screening : Test DMSO for initial dissolution (≤1% v/v to avoid cytotoxicity) .
- Buffered solutions : Use phosphate-buffered saline (PBS) at pH 7.4 for aqueous compatibility.
- Surfactants : Add Tween-80 (0.1%) to improve dispersion in cell culture media .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., halogenated phenyl or alkyl chain variants). Key steps:
- Analog design : Replace the ethyl group with cyclopropyl or trifluoromethyl to assess steric/electronic effects .
- Bioassay comparison : Test analogs against target enzymes (e.g., cyclooxygenase-2) using enzyme inhibition assays .
Example finding: Chloro-substituted analogs show enhanced anti-inflammatory activity due to increased lipophilicity .
Q. What strategies resolve contradictions in reported reaction yields (e.g., 3% vs. >50%) for imidazole-4-carboxylic acid derivatives?
- Methodological Answer :
- Parameter optimization : Re-evaluate catalyst loading (e.g., CuO vs. Pd/C) and solvent purity .
- Side-reaction analysis : Use LC-MS to identify byproducts (e.g., dimerization or oxidation intermediates) .
- Computational modeling : Apply density functional theory (DFT) to predict energy barriers for competing pathways .
Q. How can computational chemistry enhance the study of this compound’s electronic properties or target interactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G* level to map electrostatic potential surfaces and HOMO/LUMO distributions .
- Molecular docking : Dock the compound into protein active sites (e.g., COX-2) using AutoDock Vina to predict binding affinities .
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in explicit solvent .
Q. What experimental approaches determine regioselectivity in the synthesis of imidazole-4-carboxylic acid derivatives?
- Methodological Answer :
- Isotopic labeling : Use ¹⁵N-labeled precursors to track nitrogen incorporation into the imidazole ring .
- Kinetic studies : Monitor intermediate formation via in situ FT-IR or Raman spectroscopy .
- Theoretical analysis : Compare transition-state energies for competing pathways using QM/MM methods .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
